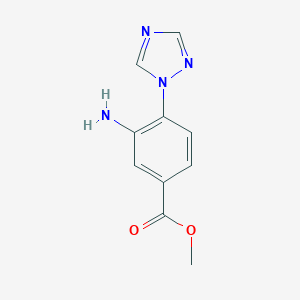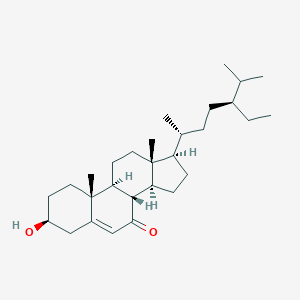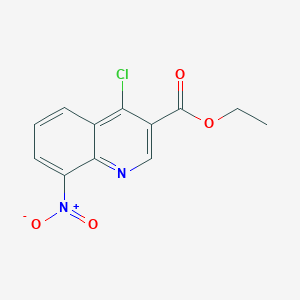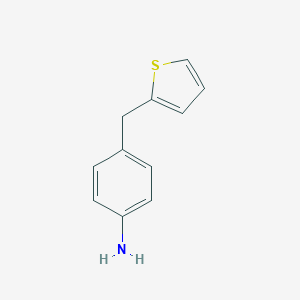
4-(Thien-2-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Thien-2-ylmethyl)aniline is a compound that features a thiophene ring, which is a sulfur-containing heterocycle, attached to an aniline moiety through a methylene bridge. This structure is a common motif in various organic compounds that exhibit interesting chemical and physical properties, making them useful in a range of applications, including materials science and coordination chemistry.
Synthesis Analysis
The synthesis of compounds related to 4-(Thien-2-ylmethyl)aniline often involves the formation of a bond between the thiophene unit and the aniline group. For example, the electrochemical synthesis of a novel polymer based on a derivative of this compound was reported, where the α-carbon on ethylenedioxythiophene was linked to an aniline at the para position . Additionally, the reaction of a related compound, N-(3-methyl-2-thienylmethylidene)aniline, with diiron nonacarbonyl resulted in various organometallic products, indicating the reactivity of the thiophene-aniline framework under coordination chemistry conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Thien-2-ylmethyl)aniline has been characterized using various spectroscopic techniques. For instance, the structure of a related monomer was confirmed by infrared (IR), gas chromatography-mass spectrometry (GC-MS), and 1H nuclear magnetic resonance (1H NMR) spectroscopies . X-ray diffraction and theoretical calculations with density functional theory (DFT) have been used to determine the structure and electrostatic properties of a derivative compound, providing insights into the electron density distribution and molecular geometry .
Chemical Reactions Analysis
The thiophene-aniline compounds participate in a variety of chemical reactions. The reaction of a related Schiff base with Fe2(CO)9 led to cyclometalation with methyl migration and the formation of an imidoyl complex, demonstrating the potential for complex organometallic chemistry involving these compounds . Such reactions are indicative of the versatility of the thiophene-aniline moiety in forming new bonds and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-aniline derivatives are influenced by their molecular structure. The electrochemical synthesis of a polymer based on a related monomer resulted in a material with high conductivity and porosity, suitable for use as a counter electrode in dye-sensitized solar cells . The electron density analysis of another derivative revealed the nature of intermolecular interactions, including charge transfer and hydrogen bonds, which are crucial for understanding the compound's behavior in different environments .
科学研究应用
Chemical Fixation of CO2
The utilization of carbon dioxide (CO2) in organic synthesis presents an economical, non-toxic, and environmentally friendly approach to accessing value-added chemicals. Specifically, the cyclization of aniline derivatives with CO2 to form functionalized azoles is a promising protocol. This process facilitates the creation of benzene-fused azole compounds, such as benzimidazoles, benzothiazoles, and benzimidazolones, from the reaction of anilines with CO2. This novel methodology offers a sustainable avenue for synthesizing important natural and biologically active azole derivatives, highlighting the utility of aniline derivatives in green chemistry practices (Vessally et al., 2017).
Synthesis of Heterocyclic Compounds
2-(Azolyl)anilines serve as effective 1,5-nucleophiles in cyclocondensation reactions, which is a critical process in the synthesis of various heterocyclic compounds. Besides their role in cyclocondensation, 2-(azolyl)anilines and their derivatives have demonstrated significant biological activity. The comprehensive summary and analysis of the synthesis of these compounds, covering publications from 1942 to 2016, illustrate their importance in medicinal chemistry and drug development (Antypenko et al., 2017).
Anticancer Drug Design
The exploration of 4-thiazolidinone-bearing hybrid molecules in anticancer drug design reveals an emerging trend in medicinal chemistry. Through the application of molecular hybridization methodologies, researchers aim to design small molecules with potent anticancer activity. This strategy involves the hybridization of 4-thiazolidinone cores with approved drugs, natural compounds, and privileged heterocyclic scaffolds. The focus on generating hit/lead compounds through this innovative approach underlines the potential of 4-thiazolidinone derivatives in the development of new anticancer therapies (Roszczenko et al., 2022).
Green Synthesis and Biological Evaluation
The green synthesis of thiazolidinone derivatives, utilizing microwave-assisted technology, represents a significant advancement in the field of green chemistry. This method not only offers an efficient synthesis route for thiazolidinone derivatives but also provides a platform for evaluating their biological activities, including antibacterial, antitubercular, anticancer, and antifungal properties. The optimization of this synthetic process by density functional theory (DFT) calculations further emphasizes the role of green chemistry in developing new therapeutic agents with minimized environmental impact (JacqulineRosy et al., 2019).
安全和危害
4-(Thien-2-ylmethyl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .
属性
IUPAC Name |
4-(thiophen-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJZLXNJWCKMSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602032 |
Source


|
| Record name | 4-[(Thiophen-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thien-2-ylmethyl)aniline | |
CAS RN |
129136-65-8 |
Source


|
| Record name | 4-[(Thiophen-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)
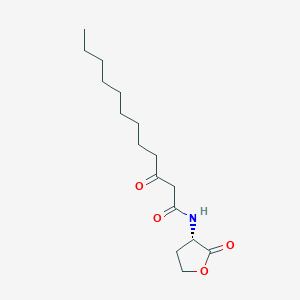
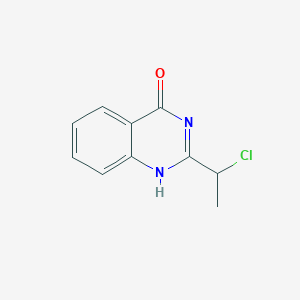
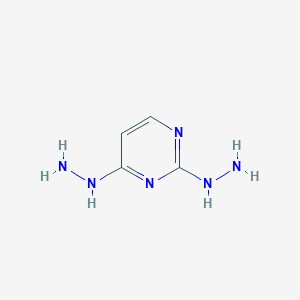
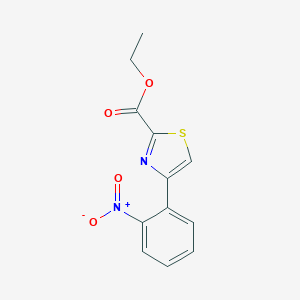
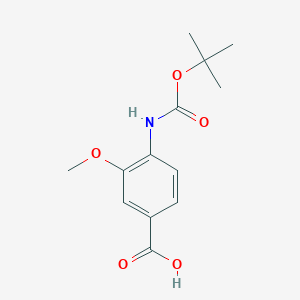
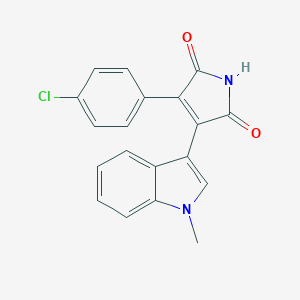
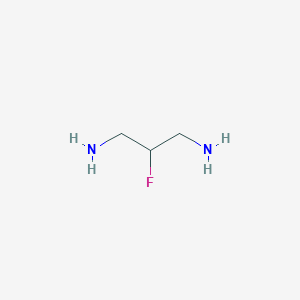
![2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B179888.png)
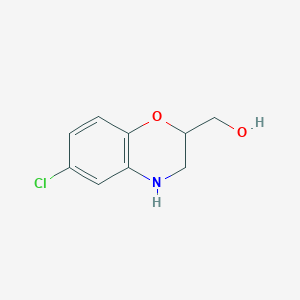
![[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B179894.png)
